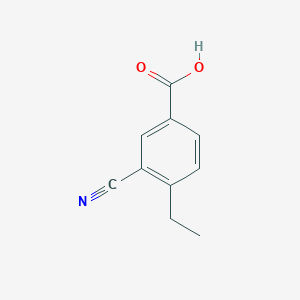
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide
Übersicht
Beschreibung
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7FN2O4S . It has a molecular weight of 234.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 234.21 . The physical form of the compound is not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonamide serves as a critical intermediate in the synthesis of complex molecules. Courtin (1982) demonstrated the synthesis of sulfonated derivatives of 4-Fluoroaniline, outlining a method that likely overlaps with the synthesis pathways relevant to this compound. This work indicates the compound's utility in synthesizing sulfonyl chlorides and sulfonic acids, pivotal in developing various pharmaceuticals and agrochemicals (Courtin, 1982).
Shlenev et al. (2017) described using 2-halobenzoyl chlorides for synthesizing thiadiazoloquinazolinone derivatives, which may involve similar reactivity patterns as those expected with this compound. These pathways illustrate the compound's role in generating sulfonamide and nitro derivatives, essential for medicinal chemistry and material science applications (Shlenev et al., 2017).
Chemical Properties and Reactions
Research on the chemical behavior of this compound derivatives provides insights into their potential applications. For instance, the study by Du et al. (2005) on the novel synthesis of chloro-fluoro-nitrobenzenesulfonyl chloride illustrates the strategic functionalization of aromatic rings, which could be applicable in designing new molecules with desired biological activities (Xiao-hua Du et al., 2005).
Potential Biological Applications
The sulfonamide and carbamate derivatives synthesized from fluoro-morpholinoaniline, as studied by Janakiramudu et al. (2017), exhibit significant antimicrobial activities. This indicates the potential of this compound derivatives in developing new antimicrobial agents, showcasing the importance of such compounds in pharmaceutical research (D. B. Janakiramudu et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMINKNDRZPUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



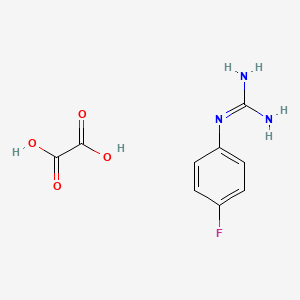
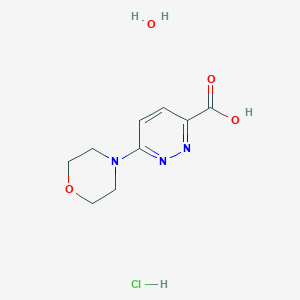
![3-Benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1442381.png)


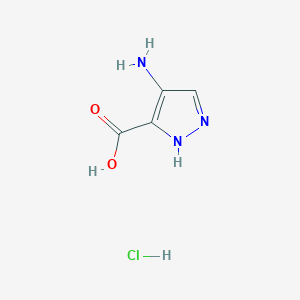
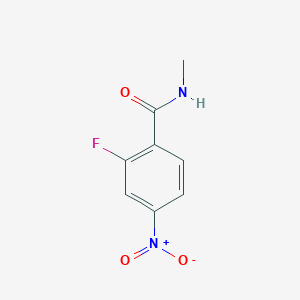
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)


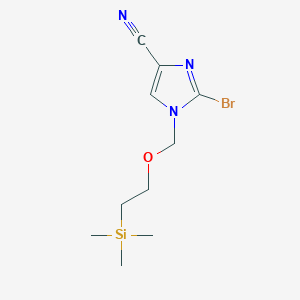

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
